molecular formula C18H23F2N5O B15121360 4-(4,4-difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine

4-(4,4-difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine

Cat. No.: B15121360
M. Wt: 363.4 g/mol
InChI Key: NPYHMPHKWAHNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with difluoromethyl and pyrrolopyrimidine groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4,4-difluoropiperidine with carbonyl chloride to form 4,4-difluoropiperidine-1-carbonyl chloride . This intermediate is then reacted with 7-methyl-7H-pyrrolo[2,3-d]pyrimidine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions. The use of solvents like dichloromethane and catalysts such as triethylamine can facilitate the reactions. The process typically includes steps like purification through crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4,4-difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group and pyrrolopyrimidine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23F2N5O

Molecular Weight

363.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C18H23F2N5O/c1-23-7-4-14-15(23)21-12-22-16(14)24-8-2-13(3-9-24)17(26)25-10-5-18(19,20)6-11-25/h4,7,12-13H,2-3,5-6,8-11H2,1H3

InChI Key

NPYHMPHKWAHNLD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1N=CN=C2N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.